Adefovir Diphosphate Triethylamine Salt

Cytotoxicity In Vitro Toxicology Antiviral Agents

Adefovir Diphosphate Triethylamine Salt is the direct, phosphorylated active metabolite of the acyclic nucleotide analog adefovir, provided as a triethylamine salt for enhanced solubility and stability in research applications. This compound functions as a competitive inhibitor of viral DNA polymerases, particularly targeting the Hepatitis B Virus (HBV) reverse transcriptase by acting as a chain terminator of viral DNA synthesis.

Molecular Formula C14H29N6O10P3
Molecular Weight 534.339
CAS No. 1346598-45-5
Cat. No. B585408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdefovir Diphosphate Triethylamine Salt
CAS1346598-45-5
SynonymsDiphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic Acid;  Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]_x000B_phosphonic Acid;  PMEA Diphosphate; 
Molecular FormulaC14H29N6O10P3
Molecular Weight534.339
Structural Identifiers
SMILESCCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3
InChIKeyCMMZUURGSBCDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adefovir Diphosphate Triethylamine Salt (CAS 1346598-45-5): Active Metabolite Reference Standard for Antiviral Research


Adefovir Diphosphate Triethylamine Salt is the direct, phosphorylated active metabolite of the acyclic nucleotide analog adefovir, provided as a triethylamine salt for enhanced solubility and stability in research applications . This compound functions as a competitive inhibitor of viral DNA polymerases, particularly targeting the Hepatitis B Virus (HBV) reverse transcriptase by acting as a chain terminator of viral DNA synthesis [1].

Why Adefovir Diphosphate Triethylamine Salt Cannot Be Replaced by Common Prodrugs in In Vitro Assays


Generic substitution with common prodrugs like Adefovir Dipivoxil is inappropriate for mechanistic studies. Adefovir Dipivoxil requires esterolytic cleavage and two subsequent intracellular phosphorylation steps to become the active Adefovir Diphosphate [1]. This metabolic activation process is cell-type and species-dependent, with efficiency varying significantly; for instance, primary human hepatocytes convert adefovir to its active diphosphate form at a 44% efficiency, compared to only 26% in Hep G2 cells [2]. Therefore, using the prodrug introduces confounding variables related to cellular uptake and kinase activity, making it impossible to precisely control the concentration of the active antiviral agent.

Quantitative Differentiation of Adefovir Diphosphate Triethylamine Salt for Procurement Decisions


In Vitro Cytotoxicity: Significantly Lower Off-Target Effects vs. Prodrug Adefovir Dipivoxil

In a direct head-to-head comparison using mammalian cell systems, the parent compound adefovir (PMEA), from which this active diphosphate is derived, demonstrated negligible cytotoxicity, whereas its lipophilic prodrug, adefovir dipivoxil, exhibited pronounced cytocidal effects [1]. This is a critical differentiator for in vitro studies where off-target toxicity can confound results.

Cytotoxicity In Vitro Toxicology Antiviral Agents

Intracellular Pharmacokinetics: Defined Half-Life Enables Precise Dosing Regimen Design

The intracellular half-life of Adefovir Diphosphate is a well-defined parameter, essential for designing washout experiments or assessing persistence of effect. In primary human hepatocytes, the most relevant in vitro model, the half-life is notably long [1].

Intracellular Pharmacokinetics Half-Life Hepatic Cells

Potency Validation: Serves as the Gold Standard Reference for HBV Polymerase Inhibition

Adefovir Diphosphate is the active molecular species responsible for inhibiting HBV DNA polymerase. Literature reports its inhibitory concentration (EC50) in a defined range against HBV in cell culture [1]. This data is crucial for validating the potency of new prodrugs or analogs, such as novel mixed phosphonate prodrugs of adefovir, where their activity is benchmarked against the standard activity of adefovir dipivoxil-derived active metabolite [2].

Antiviral Activity HBV Enzyme Inhibition

Analytical Method Development: Triethylamine Salt Form Enhances Solubility and Handling for LC-MS Assays

The triethylamine salt form of Adefovir Diphosphate is specifically designed to overcome the handling challenges of the highly polar, free acid diphosphate . This formulation provides superior solubility in common laboratory solvents, which is critical for preparing accurate and reproducible standards for quantitative analytical methods like LC-MS/MS .

Analytical Chemistry LC-MS/MS Method Development

Primary Research and Industrial Applications for Adefovir Diphosphate Triethylamine Salt


LC-MS/MS Method Development and Validation for Intracellular Drug Monitoring

This compound serves as an ideal primary reference standard for developing and validating highly sensitive LC-MS/MS methods. Its defined purity and the enhanced solubility provided by the triethylamine counter-ion facilitate the preparation of accurate calibration curves for quantifying intracellular Adefovir Diphosphate levels in pharmacokinetic, pharmacodynamic, and drug-drug interaction studies [1].

In Vitro Antiviral Activity Profiling and New Chemical Entity Benchmarking

Researchers can use this compound to directly treat HBV-infected cell lines (e.g., HepG2.2.15) to establish a baseline for antiviral efficacy (EC50). Its use as a positive control is essential for benchmarking the potency of novel nucleotide analogs or advanced prodrugs, allowing for a precise and direct comparison of their intrinsic activity without the confounding variable of cellular activation [2].

Mechanistic Studies of Viral Polymerase Inhibition and Resistance

The compound is critical for cell-free enzymatic assays designed to study the mechanism of action of HBV polymerase inhibition. It can be used to determine inhibition constants (Ki) and to investigate the biochemical basis of drug resistance mutations (e.g., rtN236T, rtA181V) by directly challenging mutant polymerases with the active metabolite, a study design that is not feasible with prodrugs [3].

Analytical Reference for Quality Control in Pharmaceutical Synthesis

In an industrial R&D or quality control (QC) setting, this compound is used as a reference standard to identify and quantify Adefovir Diphosphate-related impurities or degradation products in manufactured batches of Adefovir Dipivoxil drug substance or formulated drug product. Its well-characterized profile ensures the accuracy and reliability of impurity testing protocols .

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